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molecular formula C11H15NO2 B8488269 N-{[4-(1-hydroxyethyl)phenyl]methyl}acetamide

N-{[4-(1-hydroxyethyl)phenyl]methyl}acetamide

Cat. No. B8488269
M. Wt: 193.24 g/mol
InChI Key: LGLXDIPATOITKN-UHFFFAOYSA-N
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Patent
US06455528B1

Procedure details

To a suspension of aluminum lithium hydride (5.31 g) in tetrahydrofuran (500 ml) was added dropwise a solution of (4-azidomethylphenyl) methyl ketone (8.18 g) in tetrahydrofuran (100 ml) at below 5° C. over 30 min. The mixture was stirred at 30° C. for 2 hr. A saturated aqueous sodium sulfate solution (30 ml) was added and the mixture was stirred for 1 hr. The insoluble matter was filtered off and the solvent was evaporated. The obtained residue was dissolved in ethyl acetate (100 ml), 2N aqueous sodium hydroxide solution (30 ml) and water (70 ml). Thereto was added dropwise acetic anhydride (4.8 ml) with vigorous agitation at 10-15° C. over 10 min. The mixture was stirred at room temperature for 1 hr. The organic layer was separated and the aqueous layer was extracted with ethyl acetate and combined with the organic layer. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (elution solvent; methanol:chloroform=3:97, later 5:95) to give the title compound (5.37 g) as a rather brown oil.
Quantity
5.31 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
8.18 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Li+].[Al+3].[H-].[H-].[H-].[CH3:7][C:8]([C:10]1[CH:15]=[CH:14][C:13]([CH2:16][N:17]=[N+]=[N-])=[CH:12][CH:11]=1)=[O:9].S([O-])([O-])(=O)=O.[Na+].[Na+].[O:27]1CC[CH2:29][CH2:28]1>>[OH:9][CH:8]([C:10]1[CH:15]=[CH:14][C:13]([CH2:16][NH:17][C:28](=[O:27])[CH3:29])=[CH:12][CH:11]=1)[CH3:7] |f:0.1.2.3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
5.31 g
Type
reactant
Smiles
[H-].[Li+].[Al+3].[H-].[H-].[H-]
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
8.18 g
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)CN=[N+]=[N-]
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 30° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 1 hr
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The insoluble matter was filtered off
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The obtained residue was dissolved in ethyl acetate (100 ml)
ADDITION
Type
ADDITION
Details
Thereto was added dropwise acetic anhydride (4.8 ml) with vigorous agitation at 10-15° C. over 10 min
Duration
10 min
STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (
WASH
Type
WASH
Details
elution solvent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC(C)C1=CC=C(C=C1)CNC(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.37 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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